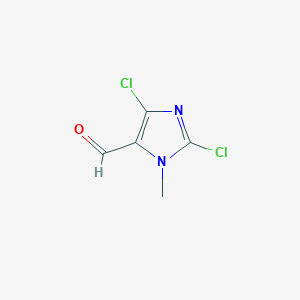

2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde

Übersicht

Beschreibung

“2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1240526-82-2 . It has a molecular weight of 179 . The compound is in the form of a powder .

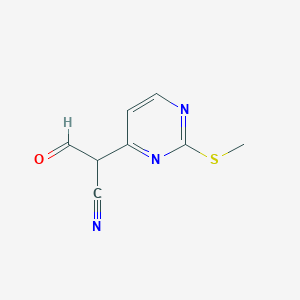

Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde . Its InChI Code is 1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 .Physical And Chemical Properties Analysis

This compound has a melting point of 52-54 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Medical Chemistry

2,4-Dichloro-1-methyl-1H-imidazole-5-carbaldehyde and its derivatives are key in the synthesis and characterization of new chemical compounds in medical chemistry. A study demonstrated the use of 4-methyl-1H-imidazole-5-carbaldehyde, a related compound, for deriving different alkyl groups on the N-1 atom of the imidazole ring. This process led to the creation of new compounds with potential biological activities (Orhan et al., 2019).

Copper-Catalyzed Oxidative Coupling

Copper-catalyzed oxidative coupling of α,β-unsaturated aldehydes with amidines has been employed to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method is notable for its preservation of aldehyde groups, cost-effectiveness, and high atom economy under mild conditions (Li et al., 2015).

Corrosion Inhibition

Imidazole derivatives, including 4-methyl-5-imidazole-carbaldehyde, have been studied for their effectiveness as corrosion inhibitors for copper. These compounds demonstrate good inhibitory properties and possess relatively low toxicity, making them suitable for practical applications (Stupnišek-lisac et al., 1998).

Synthesis of Fused Ring Heterocycles

The title compound, closely related to 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde, has been transformed into tricyclic heterocycles. This process involves substituting the chlorine atom with an unsaturated thiolate or alkoxide and converting the aldehyde function into a 1,3-dipole, leading to the formation of biologically active fused heterocycles (Gaonkar & Rai, 2010).

Coordination in Silver-Imidazolecarbaldehyde Oxime Complexes

Silver imidazolecarbaldehyde oxime complexes have been structurally and computationally analyzed, showcasing versatile coordination modes. These complexes provide insights into the nature of intra- and intermolecular interactions, significantly impacting the final coordination mode and nuclearity of the complexes (Ofori et al., 2016).

Eigenschaften

IUPAC Name |

2,5-dichloro-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOLFBAFYAPUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

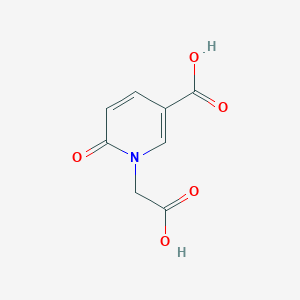

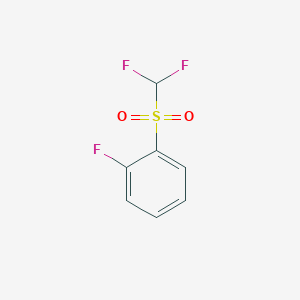

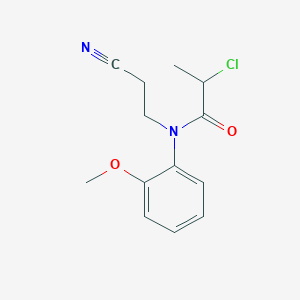

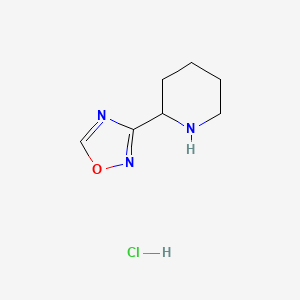

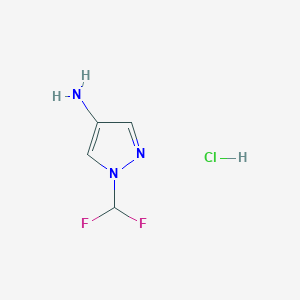

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)

![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)

![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)

![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)